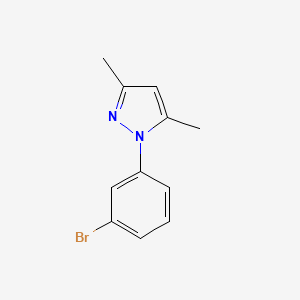

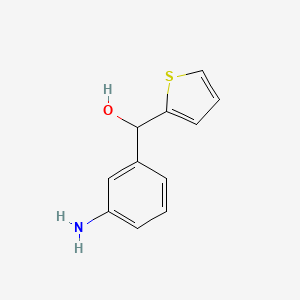

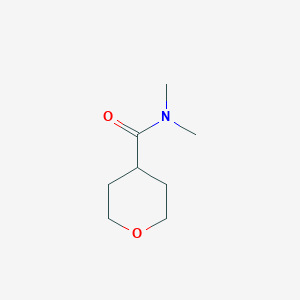

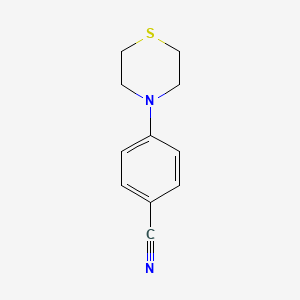

4-(Thiomorpholin-4-yl)benzonitrile

説明

Synthesis Analysis

The synthesis of compounds related to 4-(Thiomorpholin-4-yl)benzonitrile involves multi-step reactions, including the formation of intermediate products that are further reacted to obtain the final compound. For example, the synthesis of a thiomorpholine derivative with potential cerebral protective effects was achieved through a series of reactions starting with a benzoquinone and resulting in 4-phenylbutanamides . Similarly, the synthesis of a benzonitrile derivative involved the preparation of a methylthio pyrimidinone, followed by reactions with para-aminobenzonitrile and phosphorus oxychloride . These methods suggest that the synthesis of 4-(Thiomorpholin-4-yl)benzonitrile would likely involve the functionalization of a morpholine derivative followed by the introduction of the benzonitrile group.

Molecular Structure Analysis

The molecular structure of compounds containing morpholine and benzonitrile moieties has been characterized using various spectroscopic techniques. For instance, the crystal structure of a Mannich base with a morpholine ring was determined, revealing the conformation of the morpholine and its interactions with other parts of the molecule . The molecular structure is often stabilized by weak interactions such as hydrogen bonds and pi-pi interactions. These findings can be extrapolated to suggest that 4-(Thiomorpholin-4-yl)benzonitrile would also exhibit specific conformational features and intramolecular interactions that could be elucidated through similar structural analysis.

Chemical Reactions Analysis

The chemical reactivity of compounds with morpholine and benzonitrile groups can involve various types of reactions. For example, the electrochemical synthesis of disulfides of morpholinobenzene thiols involves electrooxidation and a Michael-type addition reaction, followed by intramolecular nucleophilic substitution and disulfide bond formation . These reactions highlight the potential reactivity of the thiol group, which could be relevant if 4-(Thiomorpholin-4-yl)benzonitrile possesses similar reactive sites.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 4-(Thiomorpholin-4-yl)benzonitrile can be inferred from spectroscopic analyses. The vibrational, electronic, and chemical shift assignments provide insights into the molecular conformation and electronic structure of the compounds . Techniques such as FT-IR, FT-Raman, NMR, and UV spectroscopy are commonly used to characterize these properties. Theoretical calculations using density functional theory (DFT) can complement experimental data, providing a deeper understanding of the molecule's behavior and properties. These analyses would be applicable to 4-(Thiomorpholin-4-yl)benzonitrile to predict its behavior in various environments and its potential interactions with biological targets.

Safety and Hazards

特性

IUPAC Name |

4-thiomorpholin-4-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c12-9-10-1-3-11(4-2-10)13-5-7-14-8-6-13/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDDMJWJZSZMAOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00632623 | |

| Record name | 4-(Thiomorpholin-4-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00632623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Thiomorpholin-4-yl)benzonitrile | |

CAS RN |

90254-21-0 | |

| Record name | 4-(Thiomorpholin-4-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00632623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。